2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one and its derivatives typically involves the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This process leads to the formation of novel tautomeric pyrimidinones, which are characterized by various spectroscopic techniques including NMR, IR, UV, and mass spectrometry. These compounds exhibit significant tautomerism, primarily existing as the 4(3H)-lactam tautomers in solution (Craciun, Kovacs, Crăciun, & Mager, 1998).
Molecular Structure Analysis
X-ray crystallography and quantum-chemical calculations have been used to study the molecular structure of 2-diethylamino-6-methyl-1H-pyrimidin-4-one derivatives. These studies reveal that the compound exists exclusively as the lactam tautomer when protonated at the N3 ring nitrogen in the solid state. The crystal structure analysis shows that molecules are assembled in planar centrosymmetric dimers through strong resonance-assisted N—H···O intermolecular hydrogen bonds (Craciun, Custelcean, & Mager, 1999).
Chemical Reactions and Properties
The reactivity of 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one towards various reagents showcases its versatile chemical properties. For instance, it undergoes direct nucleophilic C-4 hydroxy substitution with sodium alkoxides, indicating an unexpected and efficient reactivity pattern. This reactivity opens up pathways for synthesizing new C-6 vinyl cytosine derivatives, demonstrating the compound's potential for chemical modification and application in various fields (Botta, Occhionero, Saladino, Crestini, & Nicoletti, 1997).
Scientific Research Applications
Synthesis of Complex Organic Compounds : A study demonstrated the successful synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, offering a new approach for creating complex organic compounds (Ochi & Miyasaka, 1983).
Drug Discovery Potential : The crystal structure of a related compound, methyl 4-diethylamino-2-formamidothieno[2,3-d]pyrimidine-6-carboxylate, revealed strong stacking interactions between molecules, indicating potential in drug discovery (Tsiveriotis et al., 1995).
Molecular Structure Analysis : The N3 lactam form of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was found to be a stable, monoclinic compound with structural similarities to isocytosine and its derivatives, aiding in understanding molecular structures (Craciun, Custelcean, & Mager, 1999).
Antiplatelet Activity : Some derivatives, particularly substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrated antiplatelet activity, indicating potential therapeutic applications (Roma et al., 1993).
Potential in Enhancing Oral Bioavailability : A 2-methyl analogue showed comparable in vitro activity and improved gastrointestinal permeability compared to other compounds, suggesting it could enhance oral bioavailability for specific inhibitors (Palanki et al., 2000).
Applications in Organic Synthesis : The Biginelli reaction was used to prepare novel 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones and 2-(arylamino)pyrimidines, highlighting potential applications in organic synthesis (Terentjeva, Muceniece, & Lu̅sis, 2014).
Antimicrobial Activity : Some synthesized compounds, including derivatives of pyrimidin-4-ones, showed moderate antimicrobial activity against various bacteria and fungi, suggesting potential in antimicrobial treatments (Guna & Purohit, 2012).
Anticancer and Anti-inflammatory Potential : Novel pyrazolopyrimidines derivatives exhibited potential as anticancer and anti-5-lipoxygenase agents, underscoring the significance of these compounds in therapeutic research (Rahmouni et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(diethylamino)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCPECCCWDWTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195272 | |
Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
CAS RN |
42487-72-9 | |
Record name | 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42487-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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